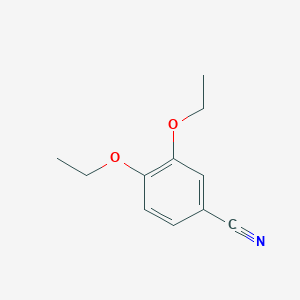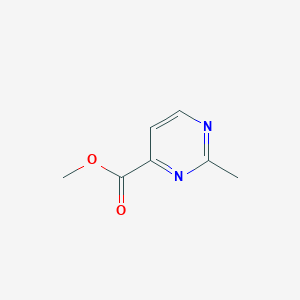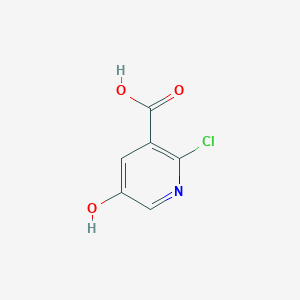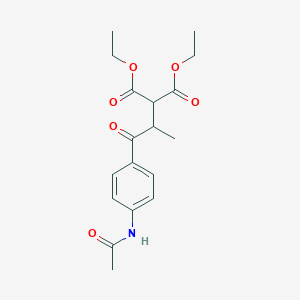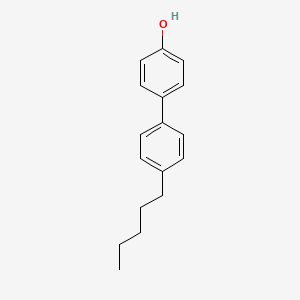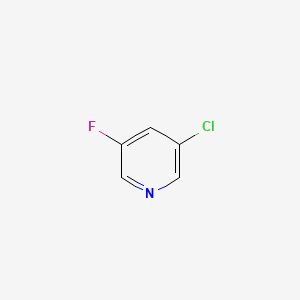
3-氯-5-氟吡啶
描述
3-Chloro-5-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H3ClFN. It is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学研究应用
3-Chloro-5-fluoropyridine has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that fluoropyridines, a category to which 3-chloro-5-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties . These properties are due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 3-Chloro-5-fluoropyridine may interact with its targets in a unique manner, potentially leading to different outcomes compared to other similar compounds.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may have wide-ranging effects on multiple biochemical pathways.
Result of Action
Given the compound’s potential use in the synthesis of various biologically active compounds , it is likely that its action could result in a variety of molecular and cellular effects.
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
生化分析
Biochemical Properties
3-Chloro-5-fluoropyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, facilitating the formation of carbon-fluorine bonds. The compound’s electron-withdrawing fluorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. Enzymes such as cytochrome P450 may interact with 3-Chloro-5-fluoropyridine, leading to its metabolic transformation .
Cellular Effects
3-Chloro-5-fluoropyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in detoxification and stress response. Additionally, the compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, 3-Chloro-5-fluoropyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting metabolic pathways and gene expression. The compound’s fluorine atom plays a crucial role in these interactions, enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-fluoropyridine can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or prolonged exposure to light. Long-term studies have shown that 3-Chloro-5-fluoropyridine can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-5-fluoropyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
3-Chloro-5-fluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its transformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, 3-Chloro-5-fluoropyridine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and activity. The compound’s fluorine atom enhances its ability to cross cell membranes, facilitating its distribution within various cellular compartments .
Subcellular Localization
3-Chloro-5-fluoropyridine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-5-fluoropyridine can be synthesized through several methods. One common method involves the fluorination of 3-chloropyridine using a fluorinating agent such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . The reaction typically occurs under mild conditions, providing high yields of the desired product.
Industrial Production Methods: In industrial settings, the production of 3-Chloro-5-fluoropyridine often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the chlorination of pyridine followed by selective fluorination. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the reaction .
化学反应分析
Types of Reactions: 3-Chloro-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine or fluorine atom can be substituted by a nucleophile, such as in S_N1 or S_N2 reactions.
Electrophilic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Cross-Coupling Reactions: 3-Chloro-5-fluoropyridine can participate in cross-coupling reactions with various organometallic reagents, such as Grignard reagents or organozinc reagents, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Electrophilic Substitution: Typical electrophiles include halogens, nitro groups, and sulfonic acids.
Metalation: Strong bases like butyllithium or sodium hydride are often used.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while cross-coupling reactions can produce biaryl compounds .
相似化合物的比较
3-Chloro-5-fluoropyridine can be compared with other similar compounds, such as:
- 3,5-Dichloropyridine
- 2,4,6-Trichloropyridine
- 2,4-Dichloropyridine
- 4,6-Dichloropyrimidine
- 2,6-Dichloropyridine
- 2,6-Dichloropyrazine
- 2,4,6-Trichloropyrimidine
- 2-Chloro-5-fluoropyridine
- 5-Chloro-2-fluoropyridine
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-6-fluoropyridine
- 2-Chloro-4-fluoropyridine
Uniqueness: 3-Chloro-5-fluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds .
属性
IUPAC Name |
3-chloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTILYPOSFJLPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476160 | |
| Record name | 3-Chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514797-99-0 | |
| Record name | 3-Chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions "preferential photodissociation" of specific azido groups in substituted pyridines. Can you elaborate on what influences this selectivity in the context of 3-chloro-5-fluoropyridine?
A1: The research indicates that the position of the azido group relative to the fluorine atom in the pyridine ring significantly influences the photodissociation process. [] Specifically, azido groups located ortho to the fluorine atom in 3-chloro-5-fluoropyridine demonstrate stronger π-conjugation with the pyridine ring. This conjugation enhances the azido group's involvement in the molecule's electronic rearrangement upon photoexcitation. Consequently, these ortho azido groups are more likely to adopt geometries conducive to reaching the excited predissociation state, resulting in preferential cleavage. []
Q2: The research identifies several high-spin intermediates formed during the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine. What spectroscopic technique was used to characterize these intermediates, and what information does it provide about their electronic structure?
A2: Electron Paramagnetic Resonance (EPR) spectroscopy was employed to characterize the high-spin intermediates generated during the photolysis. [] EPR is particularly well-suited for this purpose as it specifically detects species with unpaired electrons, such as the triplet, quintet, and septet intermediates observed in this study. The EPR spectral data, coupled with Density Functional Theory (DFT) calculations, allowed for the determination of zero-field splitting parameters (D and E) for each intermediate. These parameters provide valuable insights into the electronic and magnetic properties of these high-spin species. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


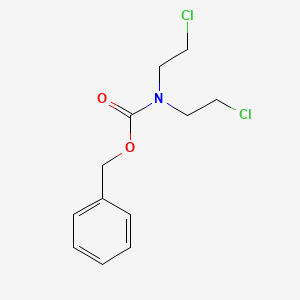
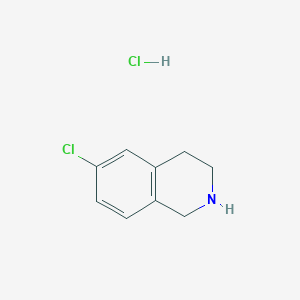
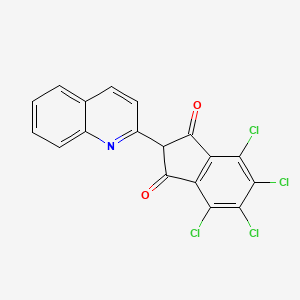
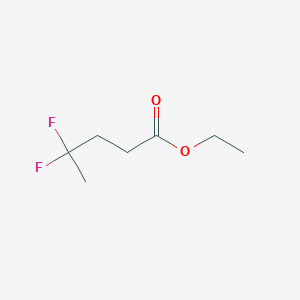
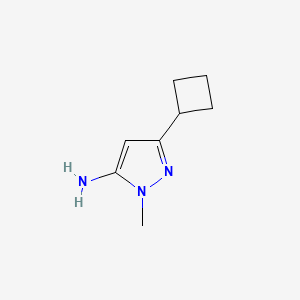


![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)
![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)
